BTR-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

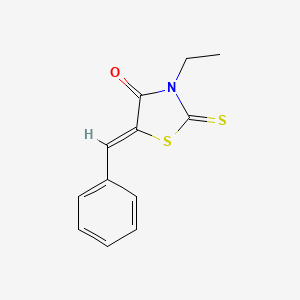

(5Z)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPYAPUFMILTB-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of BTR-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTR-1, with the chemical name 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one, is a synthetic compound belonging to the rhodanine family. This document provides a comprehensive overview of its chemical structure, synthesis, and its established biological activity as an inducer of S-phase cell cycle arrest and apoptosis in cancer cells. Detailed experimental protocols for its synthesis, cytotoxicity assessment, and cell cycle analysis are provided, along with a proposed signaling pathway for its mechanism of action. All quantitative data is summarized for clarity, and logical relationships are visualized using diagrams.

Chemical Structure and Properties of this compound

This compound is a rhodanine derivative characterized by a benzylidene group at the 5-position and an ethyl group at the 3-position of the 2-thioxothiazolidin-4-one core.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one |

| CAS Number | 18331-34-5[1][2] |

| Molecular Formula | C₁₂H₁₁NOS₂[1][2] |

| Molecular Weight | 249.35 g/mol [1][2] |

| Appearance | Typically a crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Synthesis of this compound

The synthesis of this compound is achieved through a Knoevenagel condensation reaction between 3-ethylrhodanine and benzaldehyde. This reaction is a well-established method for the formation of C=C bonds.

Experimental Protocol: Synthesis of this compound via Knoevenagel Condensation

Materials:

-

3-Ethylrhodanine

-

Benzaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Glacial Acetic Acid (optional, as co-catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3-ethylrhodanine and 1 equivalent of benzaldehyde in a minimal amount of absolute ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture. A catalytic amount of glacial acetic acid can also be added to facilitate the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

If precipitation is not spontaneous, the volume of the solvent can be reduced under vacuum, or the solution can be cooled in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Biological Activity of this compound

This compound has been identified as a cytotoxic agent that specifically targets leukemia cells. Its primary mechanism of action involves the induction of cell cycle arrest in the S-phase, which subsequently leads to the activation of the apoptotic cascade.

Cytotoxicity

This compound exhibits dose-dependent cytotoxicity against leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) has been determined through various cell viability assays.

Table 2: Cytotoxicity of this compound against Leukemia Cell Lines

| Cell Line | Assay | IC₅₀ (µM) | Exposure Time (h) | Reference |

| CEM (T-cell leukemia) | MTT Assay | <10 | 48 | [Source] |

| CEM (T-cell leukemia) | LDH Release Assay | Dose-dependent increase | 24, 48, 72 | [Source] |

Cell Cycle Arrest

The primary mechanism of this compound's anti-cancer activity is the induction of a cell cycle block at the S-phase. This prevents cancer cells from replicating their DNA and proceeding to mitosis, ultimately triggering cell death.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

Materials:

-

Leukemia cell line (e.g., CEM)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired exposure time (e.g., 48 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Materials:

-

Leukemia cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat the leukemia cells with this compound at a desired concentration (e.g., IC₅₀ concentration) for a specific time period (e.g., 24 hours). Include an untreated control.

-

Harvest the cells by centrifugation.

-

Wash the cells once with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

After fixation, wash the cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells will be proportional to the PI fluorescence intensity. The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proposed Signaling Pathway of this compound Induced S-Phase Arrest

Based on the known mechanisms of S-phase arrest induced by DNA damage or replication stress, a plausible signaling pathway for this compound's action is proposed. This compound is hypothesized to cause DNA damage or interfere with DNA replication, leading to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways.

Caption: Proposed signaling pathway of this compound induced S-phase arrest.

Conclusion

This compound is a rhodanine derivative with promising anti-leukemic activity. Its ability to induce S-phase arrest and subsequent apoptosis makes it a compound of interest for further investigation in cancer drug development. The provided protocols and data serve as a foundational guide for researchers and scientists working with this molecule. Further studies are warranted to fully elucidate the specific molecular targets of this compound and its potential therapeutic applications.

References

BTR-1 (5-Benzylidene-3-ethyl rhodanine): A Technical Guide on Discovery, Synthesis, and Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodanine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, 5-Benzylidene-3-ethyl rhodanine, also known as BTR-1, has been identified as a potent anti-cancer agent. This technical document provides an in-depth guide to the discovery, synthesis, and mechanism of action of this compound, with a focus on its potential in oncology drug development. It consolidates quantitative data, details key experimental protocols, and visualizes critical pathways and workflows to support further research and development in this area.

Discovery and Significance

The rhodanine core has been a subject of interest for decades, leading to the development of drugs like epalrestat, an aldose reductase inhibitor.[1] The exploration of rhodanine derivatives in oncology has revealed significant potential. This compound (5-Benzylidene-3-ethyl rhodanine) was identified as an active anti-cancer agent with a distinct mechanism of action against leukemic cells.[1][2] Early studies demonstrated that simple 5-benzylidene-3-ethylrhodanine derivatives could inhibit the growth of the CEM leukemic cell line at concentrations below 10 µM in a time-dependent manner.[3] This discovery positioned this compound and related analogs as promising candidates for the development of new chemotherapeutic agents.[1][2][4]

Synthesis of this compound

The synthesis of this compound and its derivatives is primarily achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an active methylene compound (3-ethyl rhodanine) with an aldehyde (benzaldehyde) in the presence of a basic catalyst.[5][6]

Synthetic Workflow

The general synthetic route involves a two-step process starting from rhodanine: N-alkylation to introduce the ethyl group at the 3-position, followed by C5-alkylation via condensation with benzaldehyde.

References

Cellular Targets of BTR-1 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTR-1, a novel rhodanine derivative identified as 5-benzilidene-3-ethyl rhodanine, has demonstrated significant cytotoxic effects against leukemic cancer cells.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's cellular targets and its mechanism of action in cancer cells. The available data indicates that this compound induces cell growth inhibition by promoting S-phase cell cycle arrest, leading to the activation of apoptotic pathways. This process is associated with increased production of reactive oxygen species (ROS) and subsequent DNA fragmentation.[1] While direct protein targets of this compound have not been definitively identified in the primary literature, this guide summarizes the known cellular effects, presents available quantitative data, outlines the experimental methodologies used to elucidate these effects, and proposes potential signaling pathways based on the observed phenomena. It is important to note that rhodanine-containing compounds have been identified as potential Pan-Assay Interference Compounds (PAINS), and therefore, the biological activity of this compound should be interpreted with this consideration.[2][3][4][5]

Introduction to this compound

This compound is a synthetic rhodanine derivative that has emerged as a compound of interest in cancer research due to its potent cytotoxic activity.[1] The core rhodanine structure is a versatile scaffold that has been explored for a wide range of therapeutic applications.[6] In the context of oncology, this compound has been primarily studied for its effects on leukemic cell lines, where it has been shown to be significantly more potent than other synthesized analogues in initial screenings.[1]

Cellular Effects of this compound in Cancer Cells

The primary mechanism of action of this compound in cancer cells involves the induction of apoptosis through a series of coordinated cellular events.

Cytotoxicity and Growth Inhibition

This compound exhibits potent, dose- and time-dependent cytotoxicity in leukemic cell lines.[1] The inhibitory concentration (IC50) has been determined to be less than 10 μM in CEM (human T-cell acute lymphoblastic leukemia) cells, highlighting its significant anti-proliferative capacity.[1]

Cell Cycle Arrest

A key event in the mechanism of this compound is the induction of cell cycle arrest in the S-phase.[1] This suggests that this compound interferes with DNA replication, preventing cancer cells from completing their division cycle and ultimately leading to the activation of cell death pathways.

Induction of Reactive Oxygen Species (ROS)

Treatment of cancer cells with this compound leads to a significant increase in the intracellular levels of reactive oxygen species (ROS).[1] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. This oxidative stress is a critical trigger for the induction of apoptosis.

DNA Fragmentation and Apoptosis

The culmination of this compound's cellular effects is the induction of apoptosis, or programmed cell death. This is evidenced by the observation of DNA strand breaks and fragmentation, a hallmark of apoptosis.[1] The increase in ROS production is believed to be a key upstream event that initiates the apoptotic cascade.

Quantitative Data

The following table summarizes the available quantitative data regarding the biological activity of this compound in cancer cells.

| Parameter | Cell Line | Value | Reference |

| IC50 | CEM | < 10 μM | [1] |

| Potency Comparison | CEM | 5- to 7-fold more potent than ITH-1 and ITO-1 | [1] |

Potential Cellular Targets and Signaling Pathways

While the direct molecular targets of this compound have not been explicitly identified, the observed cellular effects allow for the postulation of its involvement in specific signaling pathways. The induction of S-phase arrest, ROS production, and apoptosis are hallmarks of cellular responses to DNA damage and oxidative stress.

Proposed Mechanism of Action

Based on the available evidence, a logical workflow for the action of this compound can be proposed. This compound likely enters the cancer cell and interferes with DNA replication, leading to S-phase arrest. This replicative stress, possibly in conjunction with other off-target effects, triggers a significant increase in intracellular ROS. The resulting oxidative stress damages cellular macromolecules, including DNA, which in turn activates apoptotic signaling pathways, culminating in cell death.

Proposed mechanism of this compound action in cancer cells.

Potential Signaling Pathways

The observed effects of this compound suggest the involvement of key signaling pathways that regulate cell cycle progression and apoptosis. The S-phase arrest could be mediated by the activation of checkpoint kinases like ATR and Chk1. The subsequent apoptosis is likely to involve the intrinsic (mitochondrial) pathway, which is sensitive to oxidative stress and DNA damage. This pathway is regulated by the Bcl-2 family of proteins. While not directly demonstrated for this compound, other rhodanine derivatives have been shown to interact with Bcl-2 family proteins.[7][8] Furthermore, the phosphatase and regenerating liver (PRL-3) protein has also been identified as a target for some rhodanine derivatives.[9][10][11]

Potential apoptotic signaling pathways activated by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound. It is important to note that the full text of the primary study by Moorthy et al. (2010) was not available; therefore, these protocols are based on standard and widely accepted methods for these assays.

Cell Viability and Cytotoxicity Assays

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Seed leukemic cells (e.g., CEM) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: Add various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as a measure of cytotoxicity.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and negative controls (untreated cells).

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat leukemic cells with this compound at the desired concentration and for the appropriate time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Measurement of Reactive Oxygen Species (ROS)

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Treatment: Treat leukemic cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) at 37°C for 30 minutes in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Quantify the fold-change in fluorescence intensity relative to untreated control cells.

DNA Fragmentation Assay

This gel electrophoresis-based assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

-

Cell Treatment and Harvesting: Treat cells with this compound to induce apoptosis and harvest the cells.

-

DNA Extraction: Lyse the cells and extract the genomic DNA using a DNA extraction kit or standard phenol-chloroform extraction methods.

-

Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel and visualize the DNA under UV light. The presence of a ladder of DNA fragments of approximately 180-200 base pair multiples is indicative of apoptosis.

General experimental workflow for evaluating this compound's effects.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that effectively induces apoptosis in leukemic cells through a mechanism involving S-phase arrest and the generation of reactive oxygen species. While the foundational biological effects have been established, further research is imperative to fully elucidate its therapeutic potential. Key future directions include:

-

Target Identification: Unraveling the direct molecular targets of this compound is crucial for a comprehensive understanding of its mechanism of action. This could involve affinity chromatography, proteomics-based approaches, and computational modeling.

-

Signaling Pathway Elucidation: Detailed investigation into the specific signaling pathways modulated by this compound, including the upstream regulators of ROS production and the key players in the apoptotic cascade, is warranted.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models of leukemia is a necessary step toward its potential clinical translation.

-

PAINS Evaluation: Further studies are needed to determine if this compound acts as a Pan-Assay Interference Compound under various assay conditions.

A deeper understanding of the molecular pharmacology of this compound will be instrumental in guiding its future development as a potential therapeutic agent for cancer.

References

- 1. Novel rhodanine derivatives induce growth inhibition followed by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]

- 5. longdom.org [longdom.org]

- 6. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

BTR-1: A Technical Guide to its Pro-Apoptotic Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the rhodanine derivative BTR-1 and its role in inducing apoptosis, with a primary focus on its effects on leukemic cells. The information presented herein is synthesized from foundational research and is intended to serve as a comprehensive resource for professionals in oncology and drug discovery.

Executive Summary

This compound, a novel 5-benzilidene-3-ethyl rhodanine compound, has been identified as a potent inducer of apoptosis in cancer cells, particularly in T-cell leukemia.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest at the S phase, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent DNA damage, culminating in programmed cell death.[1][2][3][4] With a half-maximal inhibitory concentration (IC50) in the low micromolar range, this compound demonstrates significant potential as a chemotherapeutic agent.[1][2][3][5] This document outlines the core findings related to this compound's bioactivity, presents available quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling cascade.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified in the human T-cell leukemic cell line, CEM. The following tables summarize the key findings from the seminal study by Moorthy et al. (2010).

Table 1: Cytotoxicity of this compound in CEM Leukemic Cells

| Assay Type | Parameter | Value | Time Points |

| MTT Assay | IC50 | < 10 µM | 48 hours |

| Trypan Blue Exclusion | IC50 | 8 µM | 48 hours |

| Trypan Blue Exclusion | IC50 | 6 µM | 72 hours |

Data synthesized from multiple sources referencing the primary study.[1][5]

Table 2: Cellular Effects of this compound Treatment in CEM Cells

| Experiment | This compound Concentration | Observed Effect |

| Cell Cycle Analysis | Not Specified | S Phase Arrest |

| DNA Fragmentation | 10 µM | Increased DNA strand breaks |

| ROS Production | 20 µM | Increased Reactive Oxygen Species |

| LDH Release Assay | 10 - 250 µM | Dose- and time-dependent increase |

These findings indicate that this compound's cytotoxic activity is mediated through specific cellular mechanisms that disrupt the cell cycle and induce oxidative stress.[1][2][4]

Core Mechanism of Action

This compound induces apoptosis through a multi-step process that begins with the disruption of DNA replication. This initial insult triggers a cascade of cellular events that ultimately lead to programmed cell death.

Cell Cycle Arrest

This compound treatment forces leukemic cells to halt their progression through the cell cycle at the S phase, the stage of DNA synthesis.[1][3] This S phase block is a critical initiating event, suggesting that this compound directly or indirectly interferes with the machinery of DNA replication.[1][6]

Induction of Oxidative Stress

Following cell cycle arrest, a significant increase in intracellular Reactive Oxygen Species (ROS) is observed.[1][2] ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This state of oxidative stress is a key contributor to the subsequent DNA damage and activation of the apoptotic program.

DNA Damage and Apoptosis Activation

The combination of stalled replication forks and high levels of ROS leads to the formation of DNA strand breaks.[1][2][4] This substantial DNA damage serves as a potent signal for the cell to initiate apoptosis, thereby eliminating the damaged and potentially cancerous cell.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for its evaluation.

Caption: this compound's apoptotic pathway.

Caption: Workflow for evaluating this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are based on standard laboratory procedures and are consistent with the experiments described in the foundational research on this compound.

Cell Culture

-

Cell Line: Human T-cell leukemic cell line (CEM).

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment (MTT Assay)

-

Seeding: Seed CEM cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis

-

Treatment: Treat 1 x 10^6 CEM cells with the desired concentration of this compound (e.g., 10 µM) for 24-48 hours.

-

Harvesting: Harvest cells by centrifugation and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.

Reactive Oxygen Species (ROS) Detection

-

Treatment: Treat CEM cells with this compound (e.g., 20 µM) for a specified time (e.g., 6-24 hours).

-

Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C.

-

Harvesting & Washing: Harvest the cells and wash with PBS to remove excess dye.

-

Analysis: Measure the fluorescence intensity of the oxidized DCF product using a flow cytometer or fluorescence microplate reader.

DNA Fragmentation (Comet Assay)

-

Treatment: Treat CEM cells with this compound (e.g., 10 µM) for 24-48 hours.

-

Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."

-

Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Conclusion and Future Directions

The rhodanine derivative this compound is a potent inducer of apoptosis in leukemic cells, acting through a mechanism involving S phase arrest, ROS production, and DNA damage. The data presented in this guide underscore its potential as a lead compound for the development of novel anticancer therapies.

Future research should focus on several key areas:

-

Elucidation of Molecular Targets: Identifying the specific intracellular targets of this compound that initiate S phase arrest.

-

In-depth Pathway Analysis: Characterizing the involvement of specific caspases, Bcl-2 family proteins, and cell cycle regulatory proteins (cyclins, CDKs) in the apoptotic response to this compound.

-

In Vivo Efficacy: Evaluating the anti-tumor activity and safety profile of this compound in preclinical animal models of leukemia.

-

Broad-Spectrum Activity: Investigating the efficacy of this compound against a wider range of cancer cell types, including solid tumors.

A comprehensive understanding of these areas will be critical for advancing this compound from a promising laboratory finding to a potential clinical candidate.

References

- 1. Novel rhodanine derivatives induce growth inhibition followed by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 5. Gastroprotective effect of rhodanine and 2,4-thiazolidinediones scaffolds in rat stomachs by contribution of anti-apoptotic (BCL-2) and tumor suppressor (P53) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

The Core Pharmacokinetics and Pharmacodynamics of BTR-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available scientific information regarding the rhodanine derivative BTR-1 (5-benzilidene-3-ethyl rhodanine). It is intended for research and informational purposes only.

Executive Summary

This compound is a novel rhodanine derivative that has demonstrated significant cytotoxic and pro-apoptotic activity in preclinical studies.[1] This technical guide synthesizes the current understanding of the pharmacodynamics of this compound, with a focus on its effects on leukemia cells. At present, there is a notable absence of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Therefore, this guide will primarily detail its mechanism of action, cellular effects, and the experimental protocols used to elucidate these properties.

Introduction to this compound

This compound, chemically known as 5-benzilidene-3-ethyl rhodanine, is a synthetic small molecule belonging to the rhodanine class of compounds.[1] Rhodanine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[2][3] this compound has emerged as a compound of interest due to its potent cytotoxic effects against cancer cell lines, particularly the human T-cell acute lymphoblastic leukemia cell line, CCRF-CEM.[1]

Pharmacodynamics of this compound

The pharmacodynamic profile of this compound is characterized by its ability to induce cell cycle arrest and apoptosis in cancer cells. The primary mechanism of action involves the induction of oxidative stress and subsequent DNA damage.

Cytotoxicity and Antiproliferative Activity

This compound exhibits potent time- and concentration-dependent cytotoxicity against the CCRF-CEM leukemia cell line.[1] Its antiproliferative activity has been quantified using standard in vitro assays.

| Assay | Cell Line | Parameter | Value | Reference |

| MTT Assay | CCRF-CEM | IC₅₀ | <10 µM | [1] |

| Trypan Blue Exclusion | CCRF-CEM | - | 5- to 7-fold more potent than ITH-1 and ITO-1 | [1] |

Cell Cycle Arrest

A key pharmacodynamic effect of this compound is the induction of cell cycle arrest at the S phase.[1] This prevents cancer cells from completing DNA replication, a critical step for cell division.

| Assay | Cell Line | Effect | Reference |

| Tritiated Thymidine Assay | CCRF-CEM | Induction of S phase block | [1] |

| Cell Cycle Analysis | CCRF-CEM | Arrest in S phase | [1] |

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. This is mediated through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1]

| Effect | Cell Line | Assay | Observation | Reference |

| Increased ROS Production | CCRF-CEM | Not specified | Increased levels of ROS | [1] |

| DNA Strand Breaks | CCRF-CEM | Not specified | Evidence of DNA fragmentation | [1] |

Signaling Pathways

The pro-apoptotic activity of this compound is initiated by an increase in intracellular ROS, which leads to DNA damage and ultimately triggers the apoptotic cascade.

Figure 1: Proposed signaling pathway of this compound induced apoptosis in leukemia cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacodynamic evaluation of this compound.

Cell Culture

-

Cell Line: CCRF-CEM (Human T-cell acute lymphoblastic leukemia)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Cells are maintained in suspension and subcultured every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

MTT Assay for Cell Viability

Figure 2: Workflow for the MTT cell viability assay.

-

Cell Seeding: CCRF-CEM cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control.

-

Incubation: The plate is incubated for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

References

In Vitro Cytotoxicity of BTR-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTR-1, a novel rhodanine derivative, has demonstrated significant cytotoxic effects against leukemic cell lines in preclinical in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its ability to induce cell cycle arrest, generate reactive oxygen species (ROS), and trigger apoptosis. Detailed experimental protocols for key cytotoxicity assays are provided, alongside a summary of quantitative data and visual representations of the proposed signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other rhodanine derivatives in oncology.

Introduction

This compound is a synthetic rhodanine-containing compound that has emerged as a potent anti-cancer agent, particularly against leukemia.[1] Rhodanine derivatives are a class of heterocyclic compounds known for their diverse biological activities.[1] In the context of oncology, this compound has been shown to inhibit the proliferation of T-cell leukemic cells at concentrations as low as 10 μM and exhibits a half-maximal inhibitory concentration (IC50) of less than 10 μM in leukemic cell lines.[1] The cytotoxic effects of this compound are multifaceted, involving the disruption of the cell cycle, induction of oxidative stress, and activation of programmed cell death.[1] This guide synthesizes the available in vitro data to provide a detailed understanding of this compound's cytotoxic profile.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic and anti-proliferative effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Leukemic Cell Lines

| Cell Line | Assay | Parameter | Value | Reference |

| Leukemic Cell Line | Cellular Assay | IC50 | < 10 µM | [1] |

| T-cell Leukemic Cells | MTT Assay | Effective Concentration | 10 µM | [1] |

| T-cell Leukemic Cells | Cytotoxicity Assay | Dose-dependent effect | 10, 50, 100, 250 µM | [1] |

| T-cell Leukemic Cells | LDH Release Assay | Dose-dependent effect | 10, 50, 100, 250 µM | [1] |

| CEM Cells | DNA Damage Assay | Effective Concentration | 10 µM | [1] |

| CEM Cells | ROS Production Assay | Effective Concentration | 20 µM | [1] |

Mechanism of Action

The cytotoxic activity of this compound is attributed to its ability to induce S-phase cell cycle arrest, increase intracellular reactive oxygen species (ROS), and subsequently trigger apoptosis. While the precise molecular targets of this compound are still under investigation, its classification as a rhodanine derivative suggests a potential role as a tyrosine kinase inhibitor.

Cell Cycle Arrest

This compound has been observed to induce S-phase arrest in leukemic cells.[1] This disruption of the cell cycle prevents cancer cells from progressing through the DNA synthesis phase, ultimately leading to a halt in proliferation. The inhibition of specific tyrosine kinases is a known mechanism by which some compounds can induce cell cycle arrest, suggesting a potential mode of action for this compound.

Induction of Reactive Oxygen Species (ROS)

Treatment of CEM leukemia cells with this compound at a concentration of 20 μM leads to an increase in the production of ROS.[1] Elevated levels of ROS can induce cellular damage, including DNA strand breaks, and are known to be potent activators of apoptotic signaling pathways. The generation of ROS is a recognized downstream effect of some tyrosine kinase inhibitors.

Apoptosis Induction

This compound is a potent inducer of apoptosis.[1] This programmed cell death is characterized by DNA fragmentation.[1] Based on studies of similar rhodanine derivatives, the apoptotic pathway initiated by this compound likely involves the activation of the p53 tumor suppressor protein. This would lead to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade, including initiator caspases (caspase-8 and -9) and effector caspases (caspase-3).

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in this compound-induced cytotoxicity.

Caption: Proposed mechanism of this compound action.

Caption: Hypothesized this compound induced apoptotic pathway.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the cytotoxicity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Leukemic cells (e.g., CEM, T-cell leukemia lines)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Cytotoxicity (LDH Release) Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.

-

Materials:

-

Leukemic cells

-

Culture medium

-

This compound stock solution

-

Commercially available LDH cytotoxicity assay kit

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound (e.g., 10, 50, 100, 250 µM) or vehicle control.

-

Incubate for the desired time period.

-

Following the manufacturer's instructions for the LDH kit, transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate at room temperature for the time specified in the kit protocol, protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells).

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population.

-

Materials:

-

Leukemic cells

-

Culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Intracellular ROS Measurement

This protocol measures the levels of intracellular ROS using a fluorescent probe.

-

Materials:

-

Leukemic cells

-

Culture medium

-

This compound stock solution

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

PBS or Hanks' Balanced Salt Solution (HBSS)

-

Flow cytometer or fluorescence microplate reader

-

-

Procedure:

-

Treat cells with this compound (e.g., 20 µM) or vehicle control for the desired time.

-

Wash the cells with PBS or HBSS.

-

Incubate the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with PBS or HBSS to remove excess probe.

-

Resuspend the cells in PBS or HBSS.

-

Immediately analyze the fluorescence intensity using a flow cytometer (typically with an excitation wavelength of 488 nm and emission detected at ~525 nm) or a fluorescence microplate reader.

-

Quantify the increase in fluorescence in this compound-treated cells relative to the control.

-

Conclusion

The in vitro data strongly suggest that this compound is a promising cytotoxic agent against leukemic cells. Its mechanism of action, involving S-phase arrest, ROS production, and induction of apoptosis, provides a solid foundation for further investigation. The potential of this compound as a tyrosine kinase inhibitor warrants further exploration to elucidate its precise molecular targets. The experimental protocols and signaling pathway models presented in this guide offer a framework for future research aimed at fully characterizing the therapeutic potential of this compound and advancing its development as a novel anti-cancer drug.

References

The Rhodanine Derivative BTR-1: A Technical Overview of its Impact on Cell Cycle Progression and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTR-1, a novel 5-benzilidene-3-ethyl rhodanine derivative, has demonstrated significant potential as an anti-cancer agent. This technical guide provides an in-depth analysis of the cellular and molecular effects of this compound, with a primary focus on its impact on cell cycle progression. This compound effectively inhibits the proliferation of leukemic cells by inducing a robust S-phase arrest, a critical checkpoint in cellular division. This cell cycle blockade is intrinsically linked to the compound's ability to increase intracellular reactive oxygen species (ROS) and induce DNA strand breaks. Consequently, these events trigger the apoptotic cascade, leading to programmed cell death. This document consolidates the available data on this compound, presents detailed experimental methodologies for key assays, and visualizes the proposed signaling pathways and experimental workflows to facilitate further research and development.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. The cell cycle is tightly controlled by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. The S-phase, where DNA synthesis occurs, is a critical juncture. Agents that can specifically target and arrest the cell cycle in this phase are of significant interest in oncology drug development.

This compound is a rhodanine derivative that has emerged as a potent inhibitor of cancer cell growth[1]. Rhodanine and its derivatives are a class of heterocyclic compounds known for a wide range of biological activities[2]. This compound has been shown to be particularly effective against leukemic cell lines, with an IC50 value of less than 10 μM[1]. Its primary mechanism of action involves the induction of S-phase arrest and subsequent apoptosis[1][2]. This guide will delve into the quantitative effects of this compound on cell cycle distribution, the proposed molecular pathways it modulates, and the detailed experimental protocols required to study its effects.

Quantitative Data on this compound's Cellular Effects

The following tables summarize the quantitative data on the effects of this compound on the CEM leukemic cell line. This data is illustrative, based on published findings, to provide a clear comparative overview.

Table 1: Cytotoxicity of this compound on CEM Leukemic Cells

| Assay Type | Concentration (µM) | Incubation Time (hours) | Result | Reference |

| MTT Assay | 10 | 48 | Significant inhibition of proliferation | [1] |

| Trypan Blue Exclusion | <10 | 48 | IC50 < 10 µM | [1] |

| LDH Release Assay | 10, 50, 100, 250 | 24, 48, 72 | Dose- and time-dependent increase |

Table 2: Effect of this compound on Cell Cycle Distribution of CEM Cells

Data is representative of typical S-phase arrest.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (Untreated) | 55 | 30 | 15 | [1] |

| This compound (10 µM) | 35 | 55 | 10 | [1] |

Proposed Mechanism of Action: S-Phase Arrest and Apoptosis

This compound's induction of S-phase arrest is likely mediated through the generation of intracellular reactive oxygen species (ROS) and subsequent DNA damage. This activates the S-phase DNA damage checkpoint, a complex signaling network that halts DNA replication to allow for repair.

Signaling Pathway of this compound Induced S-Phase Arrest

The proposed signaling cascade initiated by this compound is as follows:

-

Induction of ROS: this compound treatment leads to an increase in intracellular ROS[1].

-

DNA Damage: Elevated ROS levels cause oxidative stress, resulting in DNA strand breaks[1].

-

Activation of ATR/Chk1 Pathway: DNA damage during S-phase activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR then phosphorylates and activates the checkpoint kinase 1 (Chk1).

-

Inhibition of Cdc25A: Activated Chk1 phosphorylates the cell division cycle 25A (Cdc25A) phosphatase, targeting it for ubiquitination and proteasomal degradation.

-

Inactivation of CDK2: Cdc25A is required to remove inhibitory phosphates from cyclin-dependent kinase 2 (CDK2). The degradation of Cdc25A leads to the accumulation of inactive, phosphorylated CDK2.

-

S-Phase Arrest: CDK2, in complex with Cyclin E or Cyclin A, is essential for the initiation and progression of DNA replication. Inactivation of CDK2 results in a halt of the cell cycle in the S-phase.

-

Apoptosis: If the DNA damage is too severe to be repaired, the sustained cell cycle arrest can trigger the intrinsic pathway of apoptosis, leading to programmed cell death[1][2].

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the effects of this compound.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

CEM cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed CEM cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Cytotoxicity Assessment: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

Materials:

-

Treated cell culture supernatants

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Culture and treat cells with this compound as described for the MTT assay.

-

Prepare controls: a) spontaneous LDH release (untreated cells), b) maximum LDH release (cells treated with a lysis buffer provided in the kit), and c) background (medium only).

-

At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution (from the kit) to each well.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample - Spontaneous) / (Maximum - Spontaneous)] * 100.

-

Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI) to stain DNA and quantify the distribution of cells in different phases of the cell cycle.

-

Materials:

-

CEM cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest approximately 1 x 10^6 cells per sample by centrifugation (300 x g for 5 minutes).

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Measurement of Intracellular ROS

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Materials:

-

CEM cells

-

Serum-free culture medium

-

DCFH-DA stock solution (10 mM in DMSO)

-

Positive control (e.g., H2O2)

-

Fluorescence microplate reader or flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells and wash them twice with serum-free medium.

-

Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer (FL1 channel).

-

Normalize the fluorescence intensity to the cell number or protein concentration.

-

Conclusion and Future Directions

The rhodanine derivative this compound demonstrates compelling anti-cancer activity, primarily through the induction of S-phase cell cycle arrest and subsequent apoptosis in leukemic cells. The proposed mechanism, involving ROS generation and activation of the DNA damage checkpoint, provides a strong rationale for its mode of action. The detailed protocols provided in this guide offer a framework for the consistent and reproducible investigation of this compound and other similar compounds.

Future research should focus on elucidating the direct molecular target(s) of this compound. Identifying the specific cellular components with which this compound interacts will provide a more complete understanding of its mechanism and could facilitate the design of more potent and selective derivatives. Furthermore, in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound in preclinical cancer models. The exploration of this compound's effects on a broader range of cancer cell types is also warranted to determine the full spectrum of its anti-neoplastic activity.

References

Early-Stage Research on BTR-1 Anti-Tumor Activity: A Review of Publicly Available Data

A comprehensive search of publicly available scientific literature and clinical trial databases has revealed no specific anti-tumor agent designated as "BTR-1." While the search yielded information on various aspects of cancer biology and therapeutic development, a direct link to a compound or drug with the identifier "this compound" in the context of anti-tumor activity could not be established.

This indicates that "this compound" may be an internal codename for a therapeutic candidate that has not yet been disclosed in public research forums, or the designation may be inaccurate. The information that is publicly available relates to broader mechanisms in cancer research that could be relevant to the development of new anti-tumor agents.

One area of research identified involves the protein β-TrCP1 (also known as BTRC), an F-box protein that plays a role in the ubiquitin-dependent breakdown of other proteins.[1][2] Studies have investigated its function as both a tumor suppressor and an oncogene. For instance, in triple-negative breast cancer (TNBC) cells, the degradation of β-TrCP1 has been identified as a novel mechanism of action for PI3K/mTOR inhibitors.[1][2] Research has shown that inhibiting mTORC2 can reduce the levels of β-TrCP1 and c-Myc, a key regulator in many cancers, suggesting that targeting β-TrCP1 could be a potential therapeutic strategy for TNBC.[1][2]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and metabolism and is frequently hyperactivated in breast cancer.[3] This pathway's central role in cancer has made it a significant target for drug development. Similarly, the Ras-MAPK signaling pathway, which is also involved in cell proliferation and survival, is another key area of focus in cancer therapy research.[4]

While these findings are crucial to the broader field of oncology, they do not provide specific data on a compound named "this compound." Without publicly available preclinical data, including quantitative results from in vitro and in vivo studies or detailed experimental protocols, it is not possible to construct the requested in-depth technical guide. The creation of data tables summarizing efficacy and detailed methodologies for key experiments is contingent on the availability of such specific research findings.

Furthermore, the mandatory visualization of signaling pathways and experimental workflows related to "this compound" cannot be generated without information on its mechanism of action and the specific experiments conducted to evaluate its anti-tumor properties.

References

- 1. β-TrCP1 degradation is a novel action mechanism of PI3K/mTOR inhibitors in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-TrCP1 degradation is a novel action mechanism of PI3K/mTOR inhibitors in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathway dysregulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

BTR-1 solubility and stability in DMSO

An In-Depth Technical Guide to the Solubility and Stability of BTR-1 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the apoptosis-inducing agent this compound when dissolved in dimethyl sulfoxide (DMSO). The information herein is critical for ensuring the accurate preparation, storage, and application of this compound solutions in a research and development setting.

Core Properties of this compound

This compound is an anticancer agent that induces cytotoxicity in a time- and concentration-dependent manner.[1][2] Its mechanism of action involves the disruption of DNA replication, leading to a cell cycle block at the S phase and the subsequent activation of apoptosis.[1][2]

Solubility of this compound in DMSO

The solubility of a compound is a critical parameter for in vitro studies. This compound exhibits good solubility in fresh, anhydrous DMSO. It is important to note that DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Absorbed water can significantly decrease the solubility of compounds.[1][5] Therefore, using fresh, high-purity DMSO is essential for achieving maximum solubility.[1]

Quantitative Solubility Data

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 13 | 52.13 | Use of fresh DMSO is recommended as moisture can reduce solubility.[1] |

| Water | Insoluble | Insoluble | |

| Ethanol | Insoluble | Insoluble |

Stability of this compound in DMSO

The stability of this compound in DMSO is dependent on storage temperature and the handling of the stock solution. To maintain the integrity of the compound, it is crucial to adhere to recommended storage conditions and handling practices. Repeated freeze-thaw cycles should be avoided as they can compromise the stability of the compound in solution.[1][2] It is best practice to prepare aliquots of the stock solution to be used as needed.[2]

Recommended Storage Conditions for this compound Stock Solutions in DMSO

| Storage Temperature | Duration of Stability |

| -80°C | 1 year[1] |

| -20°C | 1 month[1][2] |

| 4°C | 2 weeks[2] |

Experimental Protocols

While specific experimental details for determining the solubility and stability of this compound are not publicly available, the following are generalized, standard protocols for such assessments.

Protocol for Determining Solubility in DMSO

This protocol outlines a typical method for determining the saturation solubility of a compound in DMSO.

-

Preparation of Compound: Weigh a precise amount of this compound powder.

-

Solvent Addition: Add a small, known volume of fresh, anhydrous DMSO to the this compound powder.

-

Equilibration: Vortex or sonicate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifugation: Centrifuge the solution at high speed to pellet any undissolved solid.

-

Supernatant Analysis: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve.

-

Calculation: The determined concentration represents the saturation solubility.

Caption: Workflow for determining compound solubility.

Protocol for Assessing Stability in DMSO

This protocol describes a general approach to evaluating the stability of a compound in a DMSO stock solution over time at various temperatures.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in fresh, anhydrous DMSO (e.g., 10 mM).

-

Aliquoting: Dispense the stock solution into multiple small, tightly sealed vials to avoid contamination and repeated freeze-thaw cycles.

-

Storage Conditions: Store aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.

-

Sample Analysis: Analyze the concentration and purity of this compound in each aliquot using a stability-indicating HPLC method. This involves comparing the peak area of this compound and monitoring for the appearance of degradation peaks.

-

Data Analysis: Plot the percentage of the initial this compound concentration remaining over time for each storage condition to determine the degradation rate and shelf life.

Visualization of Key Processes

Recommended Handling of this compound in DMSO

The following diagram illustrates the recommended workflow for preparing and storing this compound stock solutions to ensure stability and reproducibility.

Caption: Recommended workflow for handling this compound in DMSO.

Simplified Signaling Pathway of this compound

This compound's mechanism of action involves the induction of apoptosis through the disruption of the cell cycle. The diagram below provides a simplified representation of this signaling pathway.

Caption: Simplified signaling pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for BTR-1 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTR-1, a rhodanine derivative identified as 5-benzylidene-3-ethyl-rhodanine, has emerged as a potent anti-cancer agent, particularly demonstrating significant cytotoxic effects against leukemic cells.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting. The methodologies outlined are based on established findings and are intended to guide researchers in studying the anti-proliferative and pro-apoptotic effects of this compound.

This compound has been shown to induce cell growth inhibition in a time- and concentration-dependent manner in the CEM T-cell leukemic cell line.[2][3] Its mechanism of action involves the induction of S-phase cell cycle arrest, an increase in intracellular reactive oxygen species (ROS), and the promotion of DNA strand breaks, ultimately leading to apoptosis.[2][3]

Data Presentation

The following tables summarize the quantitative data reported for this compound treatment in the CEM leukemic cell line.

Table 1: Cytotoxicity of this compound on CEM Cells

| Assay | Metric | Result | Concentration(s) |

| Trypan Blue Exclusion / MTT Assay | IC₅₀ | <10 µM | Not specified |

| Cytotoxicity | Dose-dependent increase | Observed | 10, 50, 100, 250 µM |

Table 2: Mechanistic Effects of this compound on CEM Cells

| Experiment | Parameter Measured | Result | Concentration |

| Cell Cycle Analysis | Cell Cycle Phase | S-phase arrest | Not specified |

| DNA Integrity | DNA Strand Breaks | Increased | 10 µM |

| Oxidative Stress | ROS Production | Increased | 20 µM |

| Membrane Integrity | LDH Release | Dose-dependent increase | 10, 50, 100, 250 µM |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions and cell lines.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Leukemic cell line (e.g., CEM)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed leukemic cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells as a measure of cytotoxicity.

Materials:

-

This compound stock solution

-

Leukemic cell line (e.g., CEM)

-

Complete cell culture medium

-

96-well plates

-

Commercially available LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is important to also include a maximum LDH release control (cells treated with lysis buffer provided in the kit) and a no-cell background control.

-

Incubation: Incubate the plate for the desired time period at 37°C in a humidified incubator with 5% CO₂.

-

Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in this compound treated cells to the maximum LDH release control, after subtracting the background absorbance.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

-

This compound stock solution

-

Leukemic cell line (e.g., CEM)

-

Serum-free culture medium

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 20 µM) for a specified time. Include a vehicle control and a positive control (e.g., H₂O₂).

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with ice-cold PBS.

-

DCFH-DA Staining: Resuspend the cells in pre-warmed serum-free medium containing 5-10 µM DCFH-DA.

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

-

Washing: Wash the cells twice with PBS to remove excess DCFH-DA.

-

Analysis: Resuspend the cells in PBS and analyze the fluorescence immediately using a flow cytometer (excitation at 488 nm, emission at ~525 nm) or a fluorescence microplate reader.

-

Data Analysis: Quantify the increase in fluorescence intensity in this compound-treated cells compared to the vehicle control.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining